molecular formula C9H8FN5O B1436845 N-(6-Fluoro-4-hydroxyquinazolin-2-yl)guanidine CAS No. 1379811-49-0

N-(6-Fluoro-4-hydroxyquinazolin-2-yl)guanidine

Cat. No. B1436845
M. Wt: 221.19 g/mol
InChI Key: ITUCBVCHQQHPRX-UHFFFAOYSA-N
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Description

“N-(6-Fluoro-4-hydroxyquinazolin-2-yl)guanidine” is a chemical compound with the formula C₉H₈FN₅O . It is used in diverse scientific research due to its unique structure and properties, making it valuable for studying molecular interactions and developing new therapeutic interventions.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of 2-Aminoquinazolines : Research demonstrates the synthesis of 2-aminoquinazolines from ortho-fluorobenzaldehydes and guanidine carbonate, highlighting a potential synthetic route for compounds like N-(6-Fluoro-4-hydroxyquinazolin-2-yl)guanidine. This process is significant for the preparation of quinazoline derivatives in low to moderate yields (Hynes & Campbell, 1997).
  • Detoxification Fabric Against Nerve Gas Agents : A study on guanidine-functionalized polymers co-electrospun with Nylon-6,6 shows potential for decontaminating chemical warfare agents, suggesting applications for guanidine derivatives in protective materials (Ying et al., 2017).

Biological and Medicinal Applications

  • Antimicrobial Activity : Synthesis of N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide derivatives, including guanidine carbonate, has shown potential in antimicrobial activity, relevant for drug discovery (Babu, Srinivasulu, & Kotakadi, 2015).
  • Cytotoxicity and ADMET Studies : Novel hybrid compounds of quinoline-pyrimidine, synthesized from reactions involving guanidine, have been evaluated for cytotoxic activity against cancer lines, indicating the potential of such compounds in cancer research (Toan et al., 2020).

Pharmacological Applications

  • Discovery of Myeloperoxidase Inhibitors : A study identified potent reversible and irreversible inhibitors of myeloperoxidase, including guanidine derivatives, highlighting their potential in treating inflammatory diseases (Soubhye et al., 2017).

Safety And Hazards

“N-(6-Fluoro-4-hydroxyquinazolin-2-yl)guanidine” is classified as an irritant . This means it may cause skin irritation or serious eye irritation. It’s important to handle this compound with appropriate safety measures, including wearing protective gloves and eye/face protection.

properties

IUPAC Name

2-(6-fluoro-4-oxo-3H-quinazolin-2-yl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN5O/c10-4-1-2-6-5(3-4)7(16)14-9(13-6)15-8(11)12/h1-3H,(H5,11,12,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITUCBVCHQQHPRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=O)NC(=N2)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-Fluoro-4-hydroxyquinazolin-2-yl)guanidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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